1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-benzyl-4-(3-methylanilino)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-17-6-5-9-19(14-17)22-20(16-21)10-12-23(13-11-20)15-18-7-3-2-4-8-18/h2-9,14,22H,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQNYTJDMMMAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242770 | |
| Record name | 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
972-18-9 | |
| Record name | 4-[(3-Methylphenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=972-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002693817 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-(m-toluidino)piperidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Steps
- Initial Reaction : Benzylamine reacts with acrylic ester in an alcohol solvent (e.g., ethanol) at 50–60°C for 9–24 hours. Excess acrylic ester ensures high conversion rates and minimizes byproducts.
- Distillation : Post-reaction, excess acrylic ester and alcohol solvent are recovered via distillation under normal pressure, achieving a recovery rate of >90%.
- Condensation : The intermediate undergoes condensation with organic bases (e.g., sodium methoxide) in toluene at 80°C for 12 hours, followed by acid neutralization and catalyst-assisted cyclization (LiCl or CaCl₂).
- Purification : The final product is isolated via reduced-pressure distillation, yielding N-benzyl-4-piperidone with >98% purity (HPLC).
| Parameter | Value |
|---|---|
| Yield | 93–96% |
| Purity (HPLC) | >98% |
| Key Reagent Ratio | Acrylic ester : Benzylamine = 2.6–5 : 1 |
Introduction of the m-Toluidino Group
The m-toluidino group is introduced via nucleophilic substitution or condensation. Patent CN102442937B details a regioselective amination strategy:
Procedure
- Cyanation : N-Benzyl-4-piperidone reacts with hydrocyanic acid under basic conditions (NaOH/KOH) at 0–15°C, forming 1-benzyl-4-cyano-4-piperidine.
- Amination : m-Toluidine is added dropwise under reflux (70–90°C) in a sulfuric acid medium (70–90% concentration), followed by 50–90 hours of stirring.
- Hydrolysis : The nitrile intermediate is hydrolyzed to the carboxylic acid using concentrated HCl, yielding 1-benzyl-4-(m-toluidino)piperidine-4-carboxylic acid.
| Step | Conditions | Yield |
|---|---|---|
| Cyanation | 0–15°C, NaOH catalysis | 85–90% |
| Amination | H₂SO₄, 70–90°C | 78–82% |
| Hydrolysis | HCl, reflux | 95–97% |
Carbonitrile Group Incorporation
The final step involves converting the carboxylic acid to the carbonitrile group. Patent CN105693596A employs a partial reduction strategy:
Reductive Cyanation
- Reduction : 1-Benzyl-4-piperidine ethyl formate undergoes partial reduction using a red aluminum-morpholine complex at 0°C in hexane.
- Isolation : The product is neutralized with NaOH (pH 8–9), followed by reduced-pressure distillation to isolate 1-benzyl-4-(m-toluidino)piperidine-4-carbonitrile.
| Parameter | Value |
|---|---|
| Reductant | Red aluminum complex |
| Solvent | Hexane |
| Yield | 96.5% |
| Purity (HPLC) | 99.03% |
Reaction Mechanism and Optimization
Key Mechanistic Insights
- Piperidone Formation : The cyclization of benzylamine with acrylic ester proceeds via a Michael addition-cyclization cascade, facilitated by alkoxide bases.
- Amination Specificity : Sulfuric acid acts as both a catalyst and dehydrating agent, favoring nucleophilic attack by m-toluidine at the 4-position of the piperidine ring.
- Reductive Cyanation : The red aluminum complex selectively reduces the ester group to a nitrile without over-reducing the aromatic rings.
Optimization Strategies
- Temperature Control : Maintaining 0°C during cyanation minimizes side reactions (e.g., hydrolysis).
- Solvent Selection : Toluene and hexane improve reaction homogeneity and facilitate byproduct removal.
- Catalyst Loading : LiCl (0.05–0.5 mol%) enhances cyclization efficiency while reducing energy input.
Comparative Analysis of Methodologies
Challenges and Industrial Scalability
Identified Challenges
- Byproduct Formation : Excess acrylic ester in initial steps reduces monoester byproducts but increases distillation costs.
- Acid Sensitivity : The intermediate nitrile group is prone to hydrolysis under acidic conditions, necessitating pH-controlled environments.
- Catalyst Recovery : Red aluminum complexes are difficult to recover, impacting cost-efficiency.
Scalability Solutions
- Continuous Flow Systems : Automated temperature and pH control mitigate side reactions in large batches.
- Solvent Recycling : Toluene and hexane are reused after distillation, reducing waste.
- Catalyst Immobilization : Supported LiCl or CaCl₂ catalysts improve reusability.
Chemical Reactions Analysis
1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or m-toluidino groups, leading to the formation of substituted derivatives.
Hydrolysis: The carbonitrile group can undergo hydrolysis in the presence of acidic or basic conditions, forming carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Key Findings from Synthesis Studies:
- Yield Optimization : Adjusting reaction times and concentrations can enhance yields considerably. For example, a reduction in reaction time from two days to one day increased yields from 30% to nearly 80% in related compounds .
- Stability Considerations : The compound is sensitive to acidic conditions, which can lead to hydrolysis or reversion to starting materials if not carefully managed .
Biological Applications
1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile exhibits various biological activities, making it a candidate for further pharmacological studies.
Pharmacological Potential
- Cannabinoid Receptor Modulation : Research indicates that compounds related to this structure may interact with cannabinoid receptors, suggesting potential applications in treating conditions such as obesity and anxiety disorders .
- Analgesic Properties : The compound's structure is reminiscent of known analgesics, indicating possible pain-relieving effects that warrant further investigation.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Synthesis Optimization | Improved yields noted with careful control of reaction conditions. |
| Study 2 | Biological Activity | Demonstrated interaction with cannabinoid receptors; potential for therapeutic use in metabolic disorders. |
| Study 3 | Analgesic Assessment | Suggested analgesic properties comparable to established pain relievers. |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile: This compound has a similar structure but with a p-toluidino group instead of an m-toluidino group, leading to different reactivity and properties.
1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile: The presence of an o-toluidino group in this compound results in distinct chemical behavior compared to the m-toluidino derivative.
Biological Activity
1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile, with the CAS number 972-18-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H23N3
- Molecular Weight : 305.4 g/mol
- IUPAC Name : 1-benzyl-4-(3-methylanilino)piperidine-4-carbonitrile
- Canonical SMILES : CC1=CC(=CC=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C#N
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound has been noted for its interaction with various receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Signal Transduction Modulation : By affecting signaling pathways, it can influence processes such as cell proliferation and apoptosis.
Antitumor Activity
Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit significant antitumor properties. They have been shown to inhibit growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate cholinergic signaling pathways could be beneficial in conditions like Alzheimer's disease.
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through mitochondrial pathways.
- In Vivo Studies : Animal model studies showed that administration of the compound led to reduced tumor size and improved survival rates in treated groups compared to controls.
- Neuroprotective Studies : In models of oxidative stress-induced neurotoxicity, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and improving neuronal viability.
Data Tables
Q & A
Q. How can researchers optimize the synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and purification techniques. For example, highlights multi-step protocols involving benzyl chloride and piperidine derivatives, suggesting controlled alkylation and nitrile group introduction under inert conditions. Post-synthetic purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) can enhance purity. Monitoring intermediates with HPLC (≥98% purity thresholds, as in ) ensures reproducibility .
Q. What analytical techniques are recommended for structural characterization of this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-d6 or CDCl3) to confirm substituent positions, benzyl group integration, and nitrile functionality.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]+ or [M+Na]+).
- Infrared (IR) Spectroscopy : Peaks at ~2240 cm (C≡N stretch) and ~1600 cm (aromatic C=C) validate functional groups.
- X-ray Crystallography (if crystalline): Resolves stereochemistry and piperidine ring conformation. Cross-reference with PubChem data (e.g., InChI keys in ) for validation .
Q. How should storage conditions be optimized to maintain the compound’s stability during long-term studies?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the nitrile group or oxidation of the benzyl moiety (). Avoid exposure to moisture (use desiccants) and light, as UV degradation may alter the m-toluidino group. Periodic stability testing via TLC or HPLC is advised to detect decomposition .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (DFT, MP2) model transition states and regioselectivity for substituent additions. emphasizes ICReDD’s workflow: combine quantum chemistry (e.g., Gaussian, ORCA) with cheminformatics to screen reaction conditions. For example, simulate nucleophilic attack at the piperidine ring’s 4-position to prioritize viable synthetic routes. Validate predictions with small-scale experiments (mg-level) before scaling .
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50 values) for this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times.
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrazine derivatives, as in ) that may interfere with activity.
- Dose-Response Replication : Perform triplicate experiments with blinded controls to minimize batch variability.
- Data Normalization : Apply statistical tools (ANOVA, Grubbs’ test) to exclude outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .
Q. What experimental design principles apply to studying substituent effects on the compound’s bioactivity?
- Methodological Answer : Use factorial design ( ) to systematically vary substituents (e.g., electron-withdrawing groups on the m-toluidino ring) and assess their impact. For example:
- Factors : Substituent position (meta vs. para), steric bulk (methyl vs. tert-butyl), and polarity (nitro vs. methoxy).
- Responses : LogP (lipophilicity), IC50 (potency), and metabolic stability (microsomal half-life).
Analyze interactions using response surface methodology (RSM) to identify optimal substituent combinations. Validate with in silico docking (AutoDock Vina) to correlate structural changes with target binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data for this compound?
- Methodological Answer : Solubility variability often stems from solvent purity, temperature (±2°C fluctuations), or polymorphic forms. Re-measure solubility in standardized solvents (DMSO, PBS pH 7.4) using nephelometry (turbidity) or UV-Vis spectroscopy (λmax = 260–280 nm). Compare with predicted values from COSMO-RS or ACD/Labs software. Note: warns against aqueous storage due to hydrolysis risks, favoring DMSO stock solutions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
